molecular formula C23H43NP2 B1352732 2,6-Bis((di-tert-butylphosphino)methyl)pyridine CAS No. 338800-13-8

2,6-Bis((di-tert-butylphosphino)methyl)pyridine

Cat. No.: B1352732
CAS No.: 338800-13-8
M. Wt: 395.5 g/mol
InChI Key: NJQAVBPPWNSBBC-UHFFFAOYSA-N
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Description

2,6-Bis((di-tert-butylphosphino)methyl)pyridine: is a phosphine ligand widely used in various catalytic reactions. It is known for its ability to stabilize transition metal complexes, making it a valuable compound in organometallic chemistry. The compound has the molecular formula C23H43NP2 and a molecular weight of 395.54 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine typically involves the reaction of 2,6-dibromomethylpyridine with di-tert-butylphosphine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route with optimization for larger scale production. This includes the use of more efficient catalysts and reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis((di-tert-butylphosphino)methyl)pyridine is involved in various coupling reactions, including:

  • Buchwald-Hartwig Cross Coupling
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

Common Reagents and Conditions: The compound acts as a ligand in these reactions, typically in the presence of palladium or other transition metal catalysts. The reactions are usually carried out under inert conditions to prevent oxidation and degradation of the phosphine ligand .

Major Products: The major products of these reactions are often complex organic molecules, including pharmaceuticals, agrochemicals, and materials for electronic applications .

Scientific Research Applications

2,6-Bis((di-tert-butylphosphino)methyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine involves its ability to coordinate with transition metals, forming stable complexes. These complexes facilitate various catalytic reactions by stabilizing the transition state and lowering the activation energy required for the reaction to proceed. The molecular targets are typically the metal centers in the catalytic complexes, and the pathways involve the formation and breaking of metal-ligand bonds .

Comparison with Similar Compounds

Uniqueness: 2,6-Bis((di-tert-butylphosphino)methyl)pyridine is unique due to its high steric bulk and strong electron-donating properties, which enhance its ability to stabilize metal complexes. This makes it particularly effective in catalytic applications compared to other similar compounds .

Properties

IUPAC Name

ditert-butyl-[[6-(ditert-butylphosphanylmethyl)pyridin-2-yl]methyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H43NP2/c1-20(2,3)25(21(4,5)6)16-18-14-13-15-19(24-18)17-26(22(7,8)9)23(10,11)12/h13-15H,16-17H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQAVBPPWNSBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(CC1=NC(=CC=C1)CP(C(C)(C)C)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43NP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457131
Record name 2,6-Bis[(di-tert-butylphosphanyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338800-13-8
Record name 2,6-Bis[(di-tert-butylphosphanyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-BIS(DI-TERT-BUTYLPHOSPHINOMETHYL)PYRIDINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The dtbpmp ligand possesses a central pyridine ring flanked by two methylene groups, each bearing a di-tert-butylphosphine moiety. This tridentate ligand coordinates to metals through the nitrogen atom of the pyridine and both phosphorus atoms, forming stable complexes. [, , ] The bulky tert-butyl substituents on the phosphine groups play a crucial role in dictating the coordination geometry and reactivity of the resulting metal complexes. For instance, in the case of copper iodide, dtbpmp can form both discrete and polymeric complexes depending on the specific reaction conditions. [] Similarly, with iridium, the steric bulk of the ligand influences the accessibility of the metal center, affecting its activity in C-H bond activation reactions. [, ]

A: Copper iodide complexes with dtbpmp exhibit intriguing photoluminescent properties. Studies have shown that these complexes can display emissions ranging from blue to red, with photoluminescence quantum yields (PLQY) varying from 1.6 to 29.9% in the solid state. [] The emission color and PLQY are influenced by the specific structure of the complex, which in turn is affected by the reaction conditions used during synthesis.

A: The iridium(I) complex containing dtbpmp and cyclooctene (COE), [Ir(dtbpmp)(COE)][BF4], has demonstrated the ability to activate sp³ C-H bonds in various esters, including methyl propanoate. [] The regioselectivity of these reactions is influenced by several factors, including steric effects of the substrate and the potential for forming favorable ring systems. Notably, the presence of water can impact the regioselectivity, promoting activation at the α-position of ketones. []

A: While the provided research excerpts don't delve into specific spectroscopic data for dtbpmp itself, they mention the use of various spectroscopic techniques to characterize its metal complexes. Single-crystal X-ray diffraction has been used extensively to determine the solid-state structures of copper iodide complexes with dtbpmp. [] Additionally, techniques like NMR spectroscopy, DFT calculations, and photoluminescence spectroscopy provide valuable insights into the structural, electronic, and optical properties of these complexes. [, , ]

A: Yes, the research mentions alternative ligands, particularly in the context of palladium-catalyzed reactions. For example, 1,2-bis(ditertbutylphosphinomethyl)benzene (BDTBPMB) is highlighted as a highly effective ligand in carbonylation chemistry. [] It shares structural similarities with dtbpmp but with a benzene ring instead of pyridine. This substitution leads to differences in electronic properties and steric environments around the metal center, potentially impacting catalytic activity and selectivity. Further research exploring and comparing the performance of dtbpmp and BDTBPMB in various reactions would be valuable.

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